An In-depth Technical Guide to 3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester (CAS 21211-07-4)
An In-depth Technical Guide to 3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester (CAS 21211-07-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, presenting it in a manner accessible to researchers and drug development professionals.
Core Compound Properties
3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester is a white solid organic compound.[1] It is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of a chlorine atom at the 3-position and a methyl carboxylate group at the 2-position of the benzothiophene ring are key features that influence its chemical reactivity and biological activity.
| Property | Value | Reference(s) |
| CAS Number | 21211-07-4 | [2] |
| Molecular Formula | C₁₀H₇ClO₂S | [2] |
| Molecular Weight | 226.68 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 80-84 °C | [2] |
| Boiling Point | 338.8 ± 22.0 °C (Predicted) | [2] |
| Solubility | Poorly soluble in water; soluble in some organic solvents. | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to 3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester involves the esterification of its corresponding carboxylic acid, 3-chlorobenzo[b]thiophene-2-carboxylic acid.
A general, two-step synthesis approach is as follows:
Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid
A common method for the synthesis of the carboxylic acid precursor involves the reaction of cinnamic acid with thionyl chloride in the presence of pyridine and a suitable solvent like chlorobenzene, heated at reflux.[3] This reaction proceeds via an electrophilic cyclization.
Step 2: Esterification to form 3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester
The resulting 3-chlorobenzo[b]thiophene-2-carboxylic acid can then be esterified using methanol under acidic conditions to yield the final methyl ester product.
A detailed experimental protocol for a related synthesis of a 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester is described as dissolving the corresponding acid chloride in absolute chloroform, adding absolute methanol, and heating the mixture to reflux for 3 hours until the evolution of hydrogen chloride ceases. The product is then isolated by evaporation of the solvent and crystallization.[4] A similar acid-catalyzed esterification protocol would be applicable for the synthesis of the title compound from its carboxylic acid precursor.
Below is a logical workflow for the synthesis:
Spectroscopic Data
Biological Activity and Signaling Pathways
Derivatives of 3-chlorobenzo[b]thiophene have been investigated for a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial and Antifungal Activity: Studies on 3-halobenzo[b]thiophene derivatives have demonstrated their potential as antibacterial and antifungal agents. The nature of the halogen at the 3-position has been shown to be a critical determinant of antimicrobial potency.
Potential Anticancer Activity and mTORC1 Signaling: The benzothiophene scaffold is a constituent of various molecules with kinase inhibitory activity.[6] Notably, a related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7]
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[8][9] It integrates signals from growth factors, nutrients (amino acids), energy status, and oxygen levels. The core of the mTORC1 complex includes the mTOR kinase, Raptor, and mLST8.[9]
Simplified mTORC1 Signaling Pathway:
Given the activity of a structurally similar compound, it is plausible that 3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester could also act as an inhibitor of the mTORC1 pathway, a hypothesis that warrants further investigation. Small molecules can inhibit mTORC1 through various mechanisms, including direct binding to the mTOR protein or by targeting upstream regulators.[10][11]
Applications in Research and Development
3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester serves as a valuable intermediate in the synthesis of more complex molecules for various applications:
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Pharmaceutical Development: It is a key building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[2]
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Agrochemicals: The benzothiophene core is present in some pesticides, and this compound can be used in the development of new agrochemicals.[2]
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Materials Science: It can be utilized in the preparation of functional materials such as light-emitting materials and photoelectric materials.[1]
Conclusion
3-Chlorobenzo[b]thiophene-2-carboxylic acid methyl ester is a versatile heterocyclic compound with significant potential in drug discovery and materials science. While detailed biological and comprehensive spectroscopic data for this specific molecule are still emerging, the known activities of related compounds, particularly in the context of mTORC1 signaling, highlight promising avenues for future research. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this and similar chemical entities.
References
- 1. Ubiquilin-mediated Small Molecule Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling* | Semantic Scholar [semanticscholar.org]
- 2. chembk.com [chembk.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Small molecules bind human mTOR protein and inhibit mTORC1 specifically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Small-Molecule Selective mTORC1 Inhibitors via Direct Inhibition of Glucose Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
